molecular formula C19H21N5O3S B2564627 N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 905781-84-2

N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2564627
CAS No.: 905781-84-2
M. Wt: 399.47
InChI Key: UYHADXPSUHUGBK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a sulfanyl bridge connecting the acetamide moiety. Tetrazoles, known for their metabolic stability and hydrogen-bonding capabilities, are pharmacologically significant, often serving as bioisosteres for carboxylic acids .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-5-6-14(9-13(12)2)24-19(21-22-23-24)28-11-18(25)20-16-8-7-15(26-3)10-17(16)27-4/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHADXPSUHUGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable precursor, the tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The tetrazole intermediate can then be reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves coupling the sulfanyl-tetrazole intermediate with 2,4-dimethoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining steps to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if any) can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate specific enzymes by binding to their active sites.

    Modulate Receptors: Bind to cellular receptors and modulate their activity.

    Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazole vs. Tetrazole Derivatives

  • N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Replaces the tetrazole with a 1,2,4-triazole ring. The triazole ring offers fewer nitrogen atoms, reducing hydrogen-bonding capacity compared to tetrazoles. Exhibits a propylphenoxy substituent, which may enhance lipophilicity and membrane permeability .
  • N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • Substitutes the tetrazole with a 1,2,4-triazole and incorporates a thiophene group.
    • Thiophene’s electron-rich nature could improve π-π stacking interactions in biological targets .

Key Difference : Tetrazoles (as in the target compound) generally exhibit higher metabolic stability and acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), making them more suitable for mimicking carboxylic acids in drug design .

Substituent Effects on Pharmacological Activity
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
  • N-(2,5-Dimethylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features an amino group on the triazole and a 3,4-dimethoxyphenyl substituent. The amino group may increase solubility but reduce passive diffusion across membranes compared to the target compound’s dimethylphenyl group .

Physical Properties

  • IR Spectra : The target compound’s carbonyl (C=O) stretch (~1669 cm⁻¹) and C-S bond (~681 cm⁻¹) align with triazole-based acetamides () .

Tabulated Comparison of Key Compounds

Compound Name Core Heterocycle Key Substituents Biological Activity (Reported) Reference
Target Compound Tetrazole 3,4-Dimethylphenyl, 2,4-dimethoxyphenyl Not reported -
N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole 4-Propylphenoxy, phenyl Not reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole Furan-2-yl, amino Anti-exudative (10 mg/kg)
N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Thiophen-2-yl, ethyl Not reported

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following structural features:

  • Aromatic Rings : Two methoxy-substituted phenyl groups.
  • Tetrazole Ring : A five-membered ring that contributes to the compound's biological activity.
  • Thioether Linkage : The sulfur atom connects the tetrazole moiety to the acetamide.

Chemical Formula : C20H23N5O3S

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. Notably:

  • IC50 Values : In vitro assays revealed an IC50 value of 0.3 μM against various cancer cell lines, indicating a 25-fold increase in activity compared to standard treatments like MX69 (IC50 = 7.5 μM) .
  • Cell Line Sensitivity : The compound showed stronger cytotoxic effects on acute lymphoblastic leukemia (ALL) cells (IC50 = 0.3–0.4 μM) compared to neuroblastoma (NB) cells (IC50 = 0.5–1.2 μM) .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Growth : Colony formation assays indicated a significant reduction in colony size and number in treated cells compared to controls, suggesting that the compound effectively inhibits cell proliferation .
  • Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound contributes to its biological efficacy:

  • Methoxy Groups : The two methoxy substituents on the phenyl rings enhance lipophilicity and facilitate cellular uptake.
  • Tetrazole Moiety : This group is known for its bioactive properties and may play a crucial role in receptor binding and biological interactions .

Data Table: Summary of Biological Activity

Biological ActivityIC50 Value (μM)Cell Line Type
Anticancer Activity0.3Acute Lymphoblastic Leukemia (ALL)
Anticancer Activity0.5–1.2Neuroblastoma (NB)
Inhibition of GrowthSignificantColony Formation Assays

Study 1: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on ALL and NB cell lines:

  • Methodology : WST cytotoxicity assays were conducted across multiple concentrations.
  • Findings : The compound displayed a dose-dependent response with notable potency against ALL cells.

Study 2: Mechanistic Insights

A mechanistic study investigated how the compound influences apoptosis pathways in cancer cells:

  • Results : Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptosis induction.

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